Cas no 211311-02-3 (5-Oxaspiro[3.4]octane-6-one)
![5-Oxaspiro[3.4]octane-6-one structure](https://www.kuujia.com/scimg/cas/211311-02-3x500.png)
5-Oxaspiro[3.4]octane-6-one Chemical and Physical Properties
Names and Identifiers
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- 5-Oxaspiro[3.4]octane-6-one
- 211311-02-3
- EN300-6764452
- 5-oxaspiro[3.4]octan-6-one
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- Inchi: 1S/C7H10O2/c8-6-2-5-7(9-6)3-1-4-7/h1-5H2
- InChI Key: GHWZEDKYINVSBI-UHFFFAOYSA-N
- SMILES: O1C(CCC21CCC2)=O
Computed Properties
- Exact Mass: 126.068079557g/mol
- Monoisotopic Mass: 126.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 26.3Ų
5-Oxaspiro[3.4]octane-6-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6764452-0.5g |
5-oxaspiro[3.4]octan-6-one |
211311-02-3 | 95% | 0.5g |
$758.0 | 2023-05-29 | |
Enamine | EN300-6764452-2.5g |
5-oxaspiro[3.4]octan-6-one |
211311-02-3 | 95% | 2.5g |
$1903.0 | 2023-05-29 | |
Enamine | EN300-6764452-0.05g |
5-oxaspiro[3.4]octan-6-one |
211311-02-3 | 95% | 0.05g |
$226.0 | 2023-05-29 | |
Enamine | EN300-6764452-0.25g |
5-oxaspiro[3.4]octan-6-one |
211311-02-3 | 95% | 0.25g |
$481.0 | 2023-05-29 | |
Aaron | AR028LVD-500mg |
5-oxaspiro[3.4]octan-6-one |
211311-02-3 | 95% | 500mg |
$1068.00 | 2025-02-16 | |
1PlusChem | 1P028LN1-5g |
5-oxaspiro[3.4]octan-6-one |
211311-02-3 | 95% | 5g |
$3543.00 | 2023-12-19 | |
1PlusChem | 1P028LN1-100mg |
5-oxaspiro[3.4]octan-6-one |
211311-02-3 | 95% | 100mg |
$479.00 | 2023-12-19 | |
Aaron | AR028LVD-100mg |
5-oxaspiro[3.4]octan-6-one |
211311-02-3 | 95% | 100mg |
$489.00 | 2025-02-16 | |
1PlusChem | 1P028LN1-2.5g |
5-oxaspiro[3.4]octan-6-one |
211311-02-3 | 95% | 2.5g |
$2414.00 | 2023-12-19 | |
Aaron | AR028LVD-50mg |
5-oxaspiro[3.4]octan-6-one |
211311-02-3 | 95% | 50mg |
$336.00 | 2025-02-16 |
5-Oxaspiro[3.4]octane-6-one Related Literature
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Additional information on 5-Oxaspiro[3.4]octane-6-one
Recent Advances in the Study of 5-Oxaspiro[3.4]octane-6-one (CAS: 211311-02-3) in Chemical Biology and Pharmaceutical Research
The compound 5-Oxaspiro[3.4]octane-6-one (CAS: 211311-02-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This spirocyclic scaffold has been identified as a promising candidate for drug discovery, particularly in the development of novel small-molecule inhibitors and modulators of biological targets. Recent studies have explored its synthetic accessibility, reactivity, and biological activity, shedding light on its versatility in medicinal chemistry.
One of the key breakthroughs in the study of 5-Oxaspiro[3.4]octane-6-one is its application in the synthesis of bioactive molecules. Researchers have developed efficient synthetic routes to access this scaffold, enabling the rapid generation of derivatives for structure-activity relationship (SAR) studies. For instance, a recent publication in the Journal of Medicinal Chemistry demonstrated the use of 5-Oxaspiro[3.4]octane-6-one as a precursor for the synthesis of potent kinase inhibitors, highlighting its potential in targeting cancer-related pathways.
In addition to its synthetic utility, 5-Oxaspiro[3.4]octane-6-one has shown promising biological activity in preclinical studies. A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit significant inhibitory effects on specific enzymes involved in inflammatory responses. These findings suggest that 5-Oxaspiro[3.4]octane-6-one-based compounds could serve as leads for the development of anti-inflammatory drugs with novel mechanisms of action.
Furthermore, computational modeling and molecular docking studies have provided insights into the binding interactions of 5-Oxaspiro[3.4]octane-6-one derivatives with their biological targets. These in silico approaches have been instrumental in optimizing the scaffold's pharmacophore features, leading to improved potency and selectivity. Recent advancements in this area have been documented in a peer-reviewed article in the Journal of Chemical Information and Modeling, which detailed the successful application of machine learning algorithms to predict the bioactivity of 5-Oxaspiro[3.4]octane-6-one analogs.
Despite these promising developments, challenges remain in the clinical translation of 5-Oxaspiro[3.4]octane-6-one-based therapeutics. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further research. Ongoing studies are focusing on the pharmacokinetic and pharmacodynamic profiling of these compounds, as well as their safety and efficacy in animal models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of these molecules into clinical trials.
In conclusion, 5-Oxaspiro[3.4]octane-6-one (CAS: 211311-02-3) represents a versatile and promising scaffold in chemical biology and drug discovery. Its unique structural features, combined with its demonstrated biological activity, make it a valuable tool for the development of novel therapeutics. Future research should focus on overcoming the current limitations and exploring its full potential in addressing unmet medical needs.
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